4-Chlorobenzyl alcohol

Overview

Description

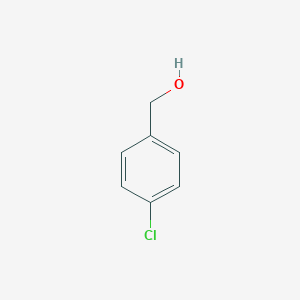

4-Chlorobenzyl alcohol is an organic compound with the molecular formula C₇H₇ClO. It is a derivative of benzyl alcohol where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl alcohol can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with chlorine gas in the presence of a catalyst. Another method includes the reduction of 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-chlorobenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.

Types of Reactions:

Oxidation: this compound can be oxidized to 4-chlorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 4-chlorotoluene using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: 4-Chlorobenzoic acid.

Reduction: 4-Chlorotoluene.

Substitution: 4-Chlorobenzyl chloride.

Scientific Research Applications

Pharmaceutical Applications

4-Chlorobenzyl alcohol serves as a reagent in pharmaceutical synthesis, particularly in the protection of carboxyl groups during chemical reactions. It is also used in the development of small-molecule inhibitors for various biological targets, including indoleamine-2,3-dioxygenase (IDO), which is relevant in cancer research .

Cosmetic Industry

In cosmetics, this compound is utilized as a preservative and fragrance component. Its antimicrobial properties help extend the shelf life of cosmetic products by preventing microbial growth .

Industrial Manufacturing

The compound is widely used as a solvent in paint strippers and coatings. It acts as a curing agent in polymer formulations, enhancing the durability and performance of coatings .

Case Study 1: Synthesis and Application in Pharmaceuticals

A study demonstrated the use of this compound in synthesizing novel compounds that inhibit IDO. The findings indicated that derivatives of this compound exhibited sub-micromolar inhibition, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Industrial Use as a Solvent

Research highlighted the effectiveness of this compound as a solvent in waterborne coatings. The study showed that formulations containing this compound exhibited improved adhesion and durability compared to traditional solvents, making it a valuable component in eco-friendly paint formulations .

Data Table: Comparison of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Reagent for carboxyl group protection | Enhances synthesis efficiency |

| Development of IDO inhibitors | Potential cancer treatment | |

| Cosmetics | Preservative | Extends shelf life, prevents microbial growth |

| Fragrance component | Enhances product appeal | |

| Industrial Manufacturing | Solvent in paint strippers | Improves adhesion and durability |

| Curing agent | Enhances performance of coatings |

Mechanism of Action

The mechanism of action of 4-chlorobenzyl alcohol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the chlorine atom enhances its reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Benzyl alcohol: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.

4-Bromobenzyl alcohol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

4-Methylbenzyl alcohol: Contains a methyl group instead of chlorine, affecting its physical and chemical properties.

Uniqueness: 4-Chlorobenzyl alcohol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity towards nucleophilic substitution and oxidation reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.

Biological Activity

4-Chlorobenzyl alcohol (C₇H₇ClO), a chlorinated aromatic alcohol, has garnered attention for its diverse biological activities and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₇H₇ClO

- Molecular Weight : 142.58 g/mol

- CAS Number : 873-76-7

- Melting Point : 69°C to 72°C

- Solubility : 2.5 g/L in water at 20°C

Antibacterial Properties

This compound exhibits notable antibacterial activity. It has been used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections. Research indicates that it can effectively inhibit the growth of several bacterial strains, making it a potential candidate for developing new antimicrobial agents .

The antibacterial mechanism of this compound involves the disruption of bacterial cell membranes, leading to cell lysis. This action is attributed to its hydrophobic nature, which allows it to integrate into lipid bilayers, compromising membrane integrity . Additionally, it can act as a precursor for more complex antibacterial compounds through further chemical modifications.

Applications in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is commonly utilized for the protection of carboxyl groups as their 4-chlorobenzyl esters, which are more stable to acidic conditions compared to other benzyl esters . This property is particularly valuable in multi-step synthetic pathways where selective protection and deprotection are crucial.

Study on Antimicrobial Efficacy

A study conducted by Saharan et al. (2022) explored the electroorganic synthesis of chloro-substituted benzyl alcohols, including this compound, highlighting its effectiveness against various pathogens. The study demonstrated that compounds derived from this compound exhibited enhanced antimicrobial properties compared to their non-chlorinated counterparts .

Synthesis and Characterization

In another research effort, the synthesis of this compound was optimized using eco-friendly methods. The resulting compound was characterized using techniques such as NMR and IR spectroscopy, confirming its structural integrity and purity essential for biological applications .

Data Table: Biological Activity Summary

Chemical Reactions Analysis

Oxidation Reactions

4-Chlorobenzyl alcohol undergoes oxidation to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid, depending on reaction conditions. A notable application involves in-situ oxidation during heterocyclic compound synthesis (e.g., 1,4-dihydropyridines) .

Oxidation Pathways:

Mechanism : The PCC-mediated oxidation involves hydride abstraction from the alcohol, forming the aldehyde intermediate, which participates in multicomponent condensations .

Esterification

The hydroxyl group reacts with acylating agents to form esters, useful in pharmaceutical intermediates.

Example Reaction:

Reagents : Acetic anhydride, H₂SO₄ (catalyst)

Conditions : Room temperature, 2–4 hours

Product : 4-Chlorobenzyl acetate

Yield : ~85–90% (typical for benzyl alcohols)

Equation :

Ether Formation

Self-etherification or reaction with alkyl halides produces ether derivatives.

Key Reactions:

-

Self-Etherification :

Conditions : Acidic (H₂SO₄), 100–120°C

Product : Bis(4-chlorobenzyl) ether

Byproduct : WaterEquation :

-

Williamson Ether Synthesis :

Reagents : NaOH, methyl iodide

Conditions : Reflux in ethanol

Product : 4-Chlorobenzyl methyl ether

1,4-Dihydropyridines

Reagents : Ethyl acetoacetate, NH₄OAc, CNs@PCC

Conditions : 80°C, CH₃CN, 4 hours

Product : 2,6-Dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Yield : ~92%

Mechanism :

-

Oxidation of alcohol to aldehyde.

-

Condensation with ethyl acetoacetate and ammonia.

3,4-Dihydropyrimidin-2-(1H)-ones

Reagents : Urea, ethyl acetoacetate, CNs@PCC

Conditions : Similar to above

Product : 5-(4-Chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Nucleophilic Substitution

The chloro substituent on the benzene ring can undergo substitution under harsh conditions, though reactivity is lower compared to aliphatic chlorides.

Example:

Reagents : NaOH (concentrated), Cu catalyst

Conditions : 300°C, high pressure

Product : 4-Hydroxybenzyl alcohol (minor pathway due to deactivation by Cl)

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

Safety Note : Decomposition releases toxic gases, requiring controlled environments .

Acid-Catalyzed Reactions

In acidic media, the alcohol may undergo dehydration to form 4-chlorostyrene, though this pathway is less common due to stabilization by the aromatic ring.

Q & A

Q. Basic: What are the common synthetic routes for 4-chlorobenzyl alcohol in laboratory settings?

This compound is typically synthesized via the reduction of 4-chlorobenzaldehyde using sodium borohydride (NaBH₄), as demonstrated in the preparation of threonine esters . Alternative methods include hemiacetal formation with chloral, involving recrystallization from petroleum ether for purification . For catalytic applications, benzylic alcohols like this compound can also be derived from acetates via electro-oxidation, yielding aldehydes with ~86% efficiency .

Q. Advanced: How do substituent groups influence the photocatalytic oxidation efficiency of this compound?

Electron-withdrawing substituents (e.g., -Cl) enhance oxidation rates compared to electron-donating groups (-OCH₃, -CH₃). Studies using TiO₂ nanoparticles show that the -Cl group in this compound increases reactivity due to improved charge separation and reduced recombination . Action spectrum analysis (400–800 nm) reveals that 400–450 nm light contributes 35% to the total yield of 4-chlorobenzaldehyde, with wavelength-specific quantum efficiencies dictating reaction optimization . A comparative table of catalysts (e.g., Co-g-C₃N₄-imine/TiO₂ vs. parent materials) highlights 98% yield under full-spectrum irradiation .

Q. Basic: What analytical methods are recommended for quantifying this compound in reaction mixtures?

- GC-MS/MS with DI-HS-SPME : Enables simultaneous detection of this compound and derivatives at trace levels, with sequential direct-immersion and headspace extraction improving sensitivity .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural identity, with aromatic protons (δ 7.4–7.9 ppm) and hydroxyl groups (δ 1–5 ppm) serving as diagnostic signals .

Q. Advanced: How can researchers address discrepancies in photocatalytic oxidation yields across studies?

Key variables to standardize include:

- Light source : Narrow wavelength ranges (e.g., 450–800 nm vs. 400–800 nm) significantly alter yields (72% vs. 98% for 4-chlorobenzaldehyde) .

- Catalyst design : Heterojunction systems like Cu/CuO/Cu₂O with graphene-like carbon improve charge transfer, reducing recombination losses .

- Reaction conditions : pH, solvent polarity, and oxygen availability must be reported. Cross-validation using control experiments (e.g., dark conditions) isolates photochemical contributions .

Q. Basic: What safety precautions are essential when handling this compound?

- Storage : Keep in tightly sealed containers in cool, dry, and ventilated areas, away from oxidizers and acid anhydrides .

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Disposal : Treat waste via licensed facilities, as incomplete degradation may release chlorinated byproducts .

Q. Advanced: What strategies improve the recyclability of heterogeneous catalysts in this compound oxidation?

- Centrifugation and thermal regeneration : Co-g-C₃N₄-imine/TiO₂ retains >90% activity over five cycles after recovery via centrifugation and drying .

- S-scheme heterojunctions : Cu/CuO/Cu₂O catalysts decorated with ultrathin carbon layers exhibit enhanced stability due to efficient electron-hole separation and reduced leaching .

- Support matrices : Graphene oxide (GO)-iridium complexes prevent aggregation, maintaining catalytic surface area .

Q. Basic: What is the role of this compound in tandem photocatalytic reactions?

It serves as a precursor for synthesizing bis(indolyl)methanes and benzimidazoles. For example, Cu-g-C₃N₄-imine/TiO₂ enables a one-pot oxidation-condensation sequence under visible light, achieving 90% yield for benzimidazole derivatives .

Q. Advanced: How can researchers validate the stability of this compound under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (boiling point: 234°C ).

- pH stability tests : Monitor degradation in acidic/basic media via HPLC or GC-MS.

- Long-term storage studies : Assess crystallization tendencies and hygroscopicity under controlled humidity .

Q. Basic: What are the key applications of this compound in organic synthesis?

- Aldehyde precursor : Electro- or photo-oxidation converts it to 4-chlorobenzaldehyde, a key intermediate in pharmaceuticals .

- Hemiacetal formation : Reacts with chloral to produce crystalline derivatives for structural studies .

Q. Advanced: How do solvent systems impact the tetrahydropyranylation of this compound?

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in the presence of sulfonic acid-functionalized montmorillonite (SANM) catalysts. Yield optimization (70°C, 2 h) requires strict anhydrous conditions to avoid hydrolysis .

Properties

IUPAC Name |

(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHGDVCPCZKZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073937 | |

| Record name | 4-Chlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-76-7 | |

| Record name | 4-Chlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8BS53B6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.